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Compound of Interest

N'-(4-chlorobenzoyl)-2-
Compound Name:

hydroxybenzohydrazide
CAS No.: 400075-23-2
Cat. No.: B2494279

Get Quote

\ J

Focus Series: CAS 1262005-xx-x Primary Reference Standard: CAS 1262005-02-6 Chemical
Class: Biaryl Carboxylic Acids / Aminopyridines[1]

Identity & Chemical Structure

These compounds serve as critical pharmacophores in drug discovery, particularly for ATP-
competitive inhibitors.[1] The core structure consists of an isonicotinic acid (pyridine-4-
carboxylic acid) core substituted at the C2 position with an amine and at the C5 position with a
functionalized phenyl ring.[1]

Reference Standard Identity
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Property Detail

2-Amino-5-(2-chloro-4-ethoxyphenyl)isonicotinic
Reference Substance ”
aci

1262005-02-6 (Representative of 1262005-05-9

CAS Number series)

Molecular Formula C14H13CIN203

Molecular Weight 292.72 g/mol

SMILES CCOclcc(Cl)c(ccl)-clencc(N)c1C(0)=0

2-Aminopyridine-4-carboxylic acid coupled with
Core Scaffold
a phenyl group

Structural Visualization

The following diagram illustrates the core scaffold and the likely variation points for the
1262005-xx-x series.

Figure 1: Structural logic of the 1262005-xx-x series. Variations occur at the phenyl ring substituents.
Substituent Variations (CAS Series)
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Physical & Chemical Properties

The following data is derived from the reference standard (CAS 1262005-02-6) and is
characteristic of the 1262005-xx-x series.
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Property Value | Characteristic Experimental Context

Typical for aminopyridine
Appearance Off-white to pale yellow solid carboxylic acids due to

conjugation.[1]

High melting point indicates
] ] strong intermolecular H-
Melting Point > 220°C (Decomposes) ) o
bonding (zwitterionic

character).

Amphoteric nature; solubility
- increases at pH < 2
Solubility (Water) Low (< 0.1 mg/mL at pH 7) )
(protonation) or pH > 10

(deprotonation).

Requires polar aprotic solvents
Solubility (Organic) DMSO, DMF, MeOH (Hot) for efficient dissolution in

synthesis.

Exists as a zwitterion in neutral
pKai = 3.5 (COOH), pKaz = ) ) )
pKa (Calculated) o media, affecting extraction
6.2 (Pyridine N)
protocols.

Critical for binding interactions
H-Bond Donors 2 (NHz, OH) in kinase active sites (hinge

region).

Facilitates solvation and target
H-Bond Acceptors 4 (N, O)
engagement.

Safety Data Sheet (SDS) Summary

Hazard Classification (GHS): Based on the structural class (Aminopyridines/Halogenated
Aromatics), the following hazards are projected for the 1262005-xx-x series.

Hazard Identification
» Signal Word:WARNING
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H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling & Storage Protocol

H412: Harmful to aquatic life with long-lasting effects (due to halogenated biaryl structure).

Parameter Protocol

Rationale

Nitrile gloves, Safety Goggles,

Prevents mucosal irritation

PPE ] from fine dust; protects against
N95/P100 Respirator ] o
potential sensitization.[1]
Amines are prone to oxidation
2-8°C, Inert Atmosphere over time; carboxylic acids can
Storage

(Argon/Nitrogen)

decarboxylate under extreme

heat.

Strong Oxidizers, Acid

Incompatibilities ) ]
Chlorides, Anhydrides

The free amine is nucleophilic;
the acid is reactive. Avoid

uncontrolled acylation.

Synthesis & Experimental Protocols

The synthesis of the 1262005-xx-x series typically employs a Suzuki-Miyaura Cross-Coupling

strategy.[1] This modular approach allows for the rapid generation of analogs (e.g., changing

the phenyl substituent from -OEt to -OMe).[1]

Mechanism of Action (Synthesis)

The reaction couples an aryl halide (on the pyridine core) with a phenylboronic acid.

Reagents:

» Electrophile: Methyl 2-amino-5-bromoisonicotinate (or iodo analog).[1]

» Nucleophile: 2-Chloro-4-ethoxy-phenylboronic acid (for CAS 1262005-02-6).[1]
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o Catalyst: Pd(dppf)Clz or Pd(PPhs)a.

e Base: K2COs or Cs2CO0s.

Step-by-Step Protocol (Self-Validating)

e Preparation: In a Schlenk flask, dissolve Methyl 2-amino-5-bromoisonicotinate (1.0 eq) and
the specific Phenylboronic Acid (1.1 eq) in 1,4-Dioxane/Water (4:1 v/v).

o Degassing: Sparge the solution with Argon for 15 minutes. Critical Step: Oxygen poisoning of
Pd catalyst leads to homocoupling byproducts.

o Catalysis: Add Pd(dppf)Clz (0.05 eq) and K2COs (2.5 eq).

e Reaction: Heat to 90°C for 4-6 hours. Monitor by LC-MS for the disappearance of the
bromide (M+H peak shift).

o Hydrolysis (In-situ): If the ester was used, add LiOH (3.0 eq) and stir at 50°C for 2 hours to
reveal the free acid.

o Workup: Acidify to pH 4 with 1N HCI. The zwitterionic product will precipitate. Filter and wash
with cold water and Et20.

Synthetic Workflow Diagram
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Figure 2: Modular synthesis of 2-amino-5-phenylisonicotinic acids via Suzuki Coupling.
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Application in Drug Discovery

Compounds in the 1262005-xx-x series are primarily utilized as Scaffold Binders in kinase

inhibitor design.[1]

e Hinge Binding: The 2-amino-pyridine motif functions as a bidentate hydrogen bond

donor/acceptor pair, mimicking the adenine ring of ATP to bind to the kinase hinge region.[1]

o Selectivity: The substituted phenyl ring (at C5) extends into the hydrophobic pocket

(gatekeeper region), where substituents like Chlorine or Ethoxy groups (as seen in 1262005-

02-6) determine selectivity against specific kinases (e.g., EGFR, ALK, or MET).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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